3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride CAS 1378267-96-9
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride CAS 1378267-96-9
Technical Monograph: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol Hydrochloride
CAS Registry Number: 1378267-96-9 Chemical Formula: C₇H₁₃NO₂ · HCl Molecular Weight: 179.64 g/mol (Hydrochloride salt)
Part 1: Executive Summary & Structural Philosophy
In the realm of modern medicinal chemistry, the transition from flat, aromatic scaffolds to three-dimensional (3D), sp³-rich architectures is a critical strategy for improving drug physicochemical properties. 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride represents a high-value "privileged scaffold" in this domain.
Functioning as a rigidified bioisostere of morpholine or piperidine, this bicyclic system offers distinct advantages:
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Conformational Restriction: The [3.3.1] bridge locks the nitrogen lone pair and the hydroxyl vector, reducing the entropic penalty upon protein binding compared to flexible analogs.
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Metabolic Stability: The bicyclic cage protects the core carbons from rapid oxidative metabolism (e.g., CYP450-mediated hydroxylation) often seen in simple piperidines.
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Vector Definition: The 3-oxa and 9-aza positions allow for precise, non-linear vector exploration, enabling substituents to access novel binding pockets in targets such as GPCRs (chemokine, opioid receptors) and kinases.
This guide details the synthesis, handling, and application of this core, written for scientists integrating this building block into lead optimization campaigns.
Part 2: Chemical Identity & Properties
The molecule consists of two fused six-membered rings in a chair-chair conformation (predominantly), sharing positions 1 and 5.
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Position 3: Oxygen atom (Ether linkage).
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Position 9: Nitrogen atom (Secondary amine, bridging).
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Position 7: Hydroxyl group (Functional handle).
Physicochemical Data Table
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | Water, Methanol, DMSO | High solubility due to HCl salt form. |
| Melting Point | >200°C (Decomposes) | Typical for rigid bicyclic amine salts. |
| pKa (Calc) | ~9.5 (Amine), ~14 (Alcohol) | The bridgehead structure slightly lowers amine basicity vs. piperidine. |
| Stereochemistry | Endo / Exo isomers possible | The 7-OH group is typically endo (axial) relative to the bridge, derived from hydride reduction. |
| H-Bond Count | 2 Donors, 3 Acceptors | Excellent fragment for fragment-based drug discovery (FBDD). |
Part 3: Synthetic Methodology (The Core Protocol)
The synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton is classically achieved via a double Mannich condensation (Robinson-Schöpf-type reaction). This route is robust, scalable, and self-validating through the formation of the thermodynamic bicyclic product.
Step-by-Step Synthesis Workflow
Reaction 1: Construction of the Bicyclic Ketone
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Precursors: Tetrahydro-4H-pyran-4-one, Benzylamine, Paraformaldehyde.
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Solvent: Acetic Acid / Ethanol.
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Dissolution: Dissolve paraformaldehyde (2.2 eq) in warm ethanol. Add benzylamine (1.0 eq) and acetic acid (catalytic).
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Cyclization: Add tetrahydro-4H-pyran-4-one (1.0 eq) dropwise. The reaction undergoes a double Mannich condensation, bridging the C3 and C5 positions of the pyranone with the amine.
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Isolation: Heat to reflux for 4–6 hours. Upon cooling and neutralization, the 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one precipitates or is extracted.
Reaction 2: Stereoselective Reduction
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Reagent: Sodium Borohydride (NaBH₄).
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Solvent: Methanol/THF.
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Reduction: Treat the ketone intermediate with NaBH₄ at 0°C.
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Stereochemistry Control: Hydride attack typically occurs from the less hindered equatorial face, yielding the endo-alcohol (axial OH) as the major diastereomer.
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Workup: Quench with water, extract with DCM.
Reaction 3: Deprotection & Salt Formation
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Reagent: H₂ (gas), Pd/C (10%), HCl in Dioxane.
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Hydrogenolysis: Dissolve the benzyl-protected alcohol in MeOH. Add Pd/C catalyst and stir under H₂ atmosphere (balloon or Parr shaker, 30 psi) for 12 hours.
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Filtration: Remove catalyst via Celite pad.
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Salting: Add 4M HCl in dioxane to the filtrate. The target 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride precipitates as a white solid.
Visualization: Synthesis Pathway
Caption: Synthetic route from pyranone precursor to the final hydrochloride salt via Mannich cyclization and catalytic deprotection.
Part 4: Quality Control & Validation
To ensure the integrity of this building block in library synthesis, the following analytical markers must be verified.
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¹H NMR (DMSO-d₆):
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Look for the bridgehead protons (H1/H5) around 3.0–3.5 ppm. In the [3.3.1] system, these are distinctively broadened due to coupling with the adjacent methylene groups.
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The H7 proton (geminal to OH) will appear as a multiplet around 3.8–4.2 ppm. The coupling constant (
) can distinguish endo (typically smaller due to eq-eq/eq-ax couplings) from exo. -
Absence of aromatic protons (7.0–7.5 ppm) confirms complete debenzylation.
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Mass Spectrometry (LC-MS):
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EIC (Extracted Ion Chromatogram) for [M+H]⁺ = 144.1 (Free base).
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Check for absence of m/z = 91 (Benzyl cation) fragmentation to confirm purity.
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Part 5: Applications in Drug Discovery
This scaffold is not merely a linker; it is a functional pharmacophore element.
Scaffold Hopping & IP Generation
Replacing a morpholine ring with the 3-oxa-9-azabicyclo[3.3.1]nonane core introduces a "molecular stiffener."
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Effect: This restricts the conformational ensemble of the drug molecule. If the bioactive conformation matches the rigidified scaffold, potency often increases significantly (lower
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IP Strategy: This switch frequently breaks existing patent coverage of morpholine-based competitors.
Diversity Points
The molecule is bifunctional:
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The Secondary Amine (N9): High nucleophilicity. Ideal for S_NAr reactions (e.g., with heteroaryl halides) or amide couplings to attach the "warhead" or core recognition motif.
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The Hydroxyl Group (O7): Can be:
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Left as a H-bond donor/acceptor.[1]
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Alkylated (Ether synthesis) to extend into hydrophobic pockets.
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Oxidized back to the ketone and subjected to reductive amination, creating a spiro-like vector for side chains.
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Visualization: Medicinal Chemistry Utility
Caption: Strategic utility of the scaffold in optimizing drug-like properties and binding affinity.
References
- Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Foundational chemistry of azabicyclo systems).
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Berlin, K. D., et al. (2007).[2] Synthesis, Stereochemical, and Conformational Studies of Selected 3,7-Diheterabicyclo[3.3.1]nonan-9-ols. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 99-119.[2] [Link][3]
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PubChem. (2025).[1][4] 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CID 66639788).[4] National Library of Medicine. Retrieved February 13, 2026, from [Link]
- World Intellectual Property Organization. (2012). WO2012061523 - Bicyclic Amine Derivatives.
